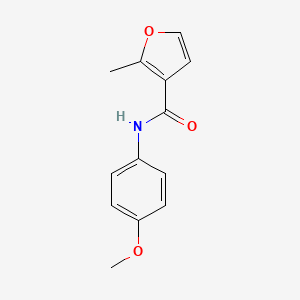
N-(4-methoxyphenyl)-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-methyl-3-furamide is a compound that has garnered attention in various fields of chemical research, including organic synthesis, materials science, and pharmacology. Its structure incorporates functional groups that make it a versatile precursor for further chemical modifications and applications in synthesizing complex molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including palladium-catalyzed coupling reactions and reactions with electrophilic and nucleophilic reagents. For instance, a novel synthesis route for a structurally similar compound, 5-methylfuro[3,2-c]quinolin-4(5H)-one, was developed using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing yield through various catalysts, bases, and solvents (Lindahl et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using X-ray diffraction techniques, providing insights into their crystalline forms and geometric parameters. For example, Demir et al. (2015) analyzed a related molecule's structure using X-ray diffraction, alongside theoretical DFT calculations, to understand its crystalline arrangement and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Compounds like N-(4-methoxyphenyl)-2-methyl-3-furamide can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, to produce a wide range of derivatives. These reactions expand the compound's utility in synthetic chemistry for developing new materials and pharmacologically active molecules. Soliman and El-Sakka (2017) explored the reactions of a similar furanone compound with different reagents, highlighting the versatility of such molecules in chemical synthesis (Soliman & El-Sakka, 2017).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding a compound's behavior in various conditions. These properties are determined through experimental studies, such as thermal analysis and solubility tests, providing essential data for the compound's processing and application in different domains.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the compound's potential applications in synthesis and technology. Studies on similar compounds have shown a range of reactivities with different reagents, offering insights into their potential use in creating new chemical entities with desired functionalities.
科学的研究の応用
Structural Analysis and Antioxidant Activity
A study by Demir et al. (2015) focused on the molecular structure and antioxidant activity of a closely related compound, demonstrating the use of X-ray diffraction, IR spectroscopy, and DFT calculations for structural analysis. The research highlighted the compound's potential in antioxidant applications, evidenced by DPPH free radical scavenging tests (Demir et al., 2015).
Synthetic Utility in Organic Chemistry
The Weinreb amide, a derivative within the same chemical family, has been extensively used as an acylating agent and an aldehyde equivalent in synthetic organic chemistry. Its applications are widespread in heterocyclic chemistry, total synthesis, and industrial-scale pharmaceutical production (Balasubramaniam & Aidhen, 2008).
Application in Polymer and Materials Science
Research by Reihmann and Ritter (2001) explored the enzymatic copolymerization of N-(4-hydroxyphenyl)-2-furamide derivatives, highlighting their application in creating crosslinked materials through Diels-Alder and cycloaddition reactions. This demonstrates the compound's utility in developing advanced materials with specific thermal and mechanical properties (Reihmann & Ritter, 2001).
Anticancer and Biological Activities
A study by Hassan et al. (2014) synthesized derivatives that showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This suggests potential applications in the development of novel anticancer agents (Hassan, Hafez, & Osman, 2014).
Coordination Chemistry for Biological Activity
Ahmed et al. (2013) reported on cobalt and cadmium complexes derived from heterocyclic Schiff-bases containing methoxyphenyl groups, showing antimicrobial activity. This indicates the compound's relevance in creating metal-based drugs or biologically active materials (Ahmed, Yousif, & Al-Jeboori, 2013).
将来の方向性
The future directions for the study of N-(4-methoxyphenyl)-2-methyl-3-furamide could include further investigation of its synthesis, structure, properties, and potential applications. For instance, N-(4-methoxyphenyl)pentanamide, a simplified derivative of Albendazole, has shown significant antiparasitic activity against the nematode Toxocara canis, suggesting potential for the development of novel anthelmintic agents .
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-12(7-8-17-9)13(15)14-10-3-5-11(16-2)6-4-10/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGGUKGQVCSNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)
![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)
![1-[(4-methoxyphenyl)acetyl]indoline](/img/structure/B5517769.png)
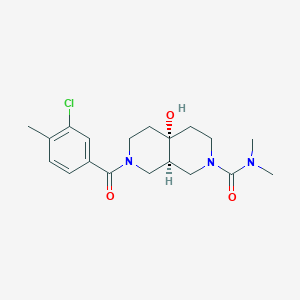
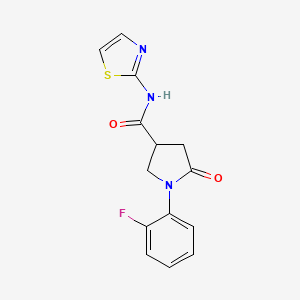
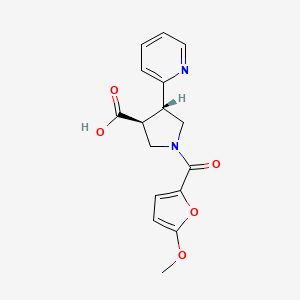
![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)
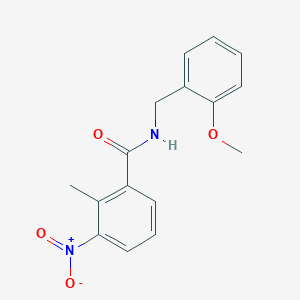
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)
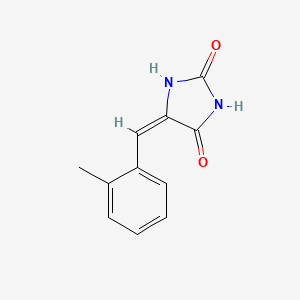
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)

![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)